molecular formula C9H3Cl4NO2 B1593784 Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate CAS No. 5358-06-5

Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate

Cat. No. B1593784
CAS RN: 5358-06-5
M. Wt: 298.9 g/mol
InChI Key: XYQXGZLLGNQFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate is a useful research compound. Its molecular formula is C9H3Cl4NO2 and its molecular weight is 298.9 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5358-06-5

Product Name

Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate

Molecular Formula

C9H3Cl4NO2

Molecular Weight

298.9 g/mol

IUPAC Name

methyl 2,3,4,5-tetrachloro-6-cyanobenzoate

InChI

InChI=1S/C9H3Cl4NO2/c1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11/h1H3

InChI Key

XYQXGZLLGNQFSL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N

Other CAS RN

5358-06-5

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction vessel containing 30 ml of water and 60 ml of methyl ethyl ketone is charged with 16.15 g of the dry potassium salt of 3,4,5,6-tetrachloro-2-cyanobenzoic acid. With stirring, the mixture is heated to 72°-74° C. and 9.45 g of dimethyl sulfate are added dropwise at the same temperature to the resultant suspension, while keeping the pH at 6-8 by the gradual addition of 30% potassium hydroxide solution. The reaction mixture is kept under reflux for 2 hours and the aqueous layer is then separated. The organic layer is completely evaporated, affording 12.4 g of methyl 3,4,5,6-tetrachloro-2-cyanobenzoate with a melting point of 82°-83° C.
Quantity
16.15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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9.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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60 mL
Type
solvent
Reaction Step Four
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Quantity
30 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A reaction vessel is charged in succession with 360 g of water, 475 g of methyl ethyl ketone and 307 g (1.0 mole) of the sodium salt (dry) of 3,4,5,6-tetrachloro-2-cyanobenzoic acid. With stirring, the mixture is heated to 72°-74° C. and to the suspension so obtained are added, at this temperature and over 1 hour, 189 g of dimethyl sulfate (1.5 moles), while keeping the pH at 5.0-5.5 by the gradual addition of 66 g (0.5 mole) of 30% sodium hydroxide solution. The reaction mixture is then stirred for 1 hour at reflux temperature (72°-74° C.). Conventional working up affords a yield of 93% of theory of methyl 3,4,5,6-tetrachloro-2-cyanobenzoate, based on the sodium salt of 3,4,5,6-tetrachloro-2-cyanobenzoic acid.
Quantity
189 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
307 g
Type
reactant
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0 (± 1) mol
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reactant
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475 g
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solvent
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Name
Quantity
360 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

12.9 g of the potassium salt of 3,4,5,6-tetrachloro-2-cyanobenzoic acid are heated for 20 hours under reflux in a mixture of 30 ml of water, 60 ml of methyl ethyl ketone and 11.4 g of methyl iodide. The aqueous phase is separated and the organic phase is concentrated by evaporation. Recrystallisation of the crude product (which contains only a small amount of impurities according to analysis by thin-layer chromatography) from ethanol affords 7.5 g of pure methyl 3,4,5,6-tetrachloro-2-cyanobenzoate with a melting point of 83°-84° C.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
60 mL
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reactant
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Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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